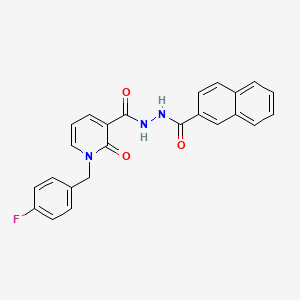
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C24H18FN3O3 and its molecular weight is 415.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound with significant potential in medicinal chemistry. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of a fluorine atom and a naphthoyl group in its structure may enhance its pharmacological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN3O2 with a molecular weight of approximately 345.41 g/mol. The unique structural features include:
- Dihydropyridine Ring : Imparts stability and biological activity.
- Fluorobenzyl Group : Enhances lipophilicity and may improve receptor binding.
- Naphthoyl Moiety : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that dihydropyridine derivatives can inhibit the growth of various bacterial strains. The introduction of the naphthoyl and fluorobenzyl groups may further enhance this activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine and hydrazide structure | Potential antimicrobial activity |
| 1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Dihydropyridine core with carboxylic acid | Antimicrobial and anticancer properties |
| 1-(4-chlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Chlorine substituent instead of fluorine | Antimicrobial activity |
Anticancer Properties
The compound’s potential as an anticancer agent is supported by its ability to inhibit specific enzymes involved in cancer progression. For example, phospholipase D (PLD) inhibitors have been shown to induce apoptosis in cancer cells and reduce their invasive capabilities. The mechanisms likely involve modulation of signaling pathways that control cell growth and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival.
- Receptor Binding : It may interact with specific receptors, altering their signaling pathways.
- Signal Transduction Modulation : The compound could affect intracellular signaling cascades involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:
-
Study on Dihydropyridine Derivatives :
- Researchers synthesized various dihydropyridine derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with naphthoyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
-
Anticancer Activity Assessment :
- A study investigated the effect of dihydropyridine derivatives on cancer cell lines, demonstrating that certain modifications led to increased cytotoxicity.
- The introduction of a fluorine atom was found to improve the selectivity towards cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(naphthalene-2-carbonyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3/c25-20-11-7-16(8-12-20)15-28-13-3-6-21(24(28)31)23(30)27-26-22(29)19-10-9-17-4-1-2-5-18(17)14-19/h1-14H,15H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXXGSSTITKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














